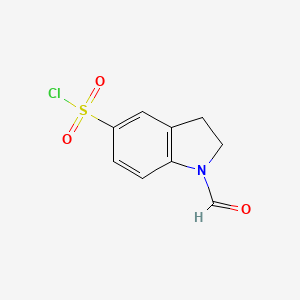
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-formylindoline-5-sulfonyl chloride involves several steps. One common method includes the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic attack by the indoline derivative on the sulfonyl chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-formylindoline-5-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide derivatives . These reactions are crucial in medicinal chemistry for developing drugs with various biological activities .
Vergleich Mit ähnlichen Verbindungen
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-2-carboxylic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-5-carboxylic Acid: Known for its role in synthesizing various bioactive compounds.
The uniqueness of 1-formylindoline-5-sulfonyl chloride lies in its specific reactivity and applications in proteomics research, making it a valuable compound in both academic and industrial settings .
Eigenschaften
Molekularformel |
C9H8ClNO3S |
|---|---|
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
1-formyl-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
CBFKYLBXAGYDRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













